Fmoc-2,3-デヒドロフェニルアラニン

説明

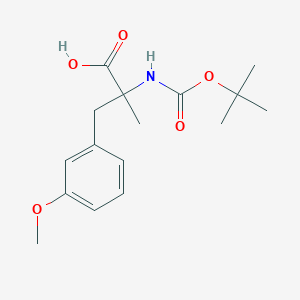

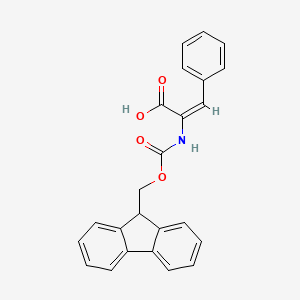

“Fmoc-2,3-dehydrophe-oh” is a chemical compound with the name N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-dehydro-phenylalanine . It has a molecular formula of C24H19NO4 and a molecular weight of 385.42 g/mol .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids like “Fmoc-2,3-dehydrophe-oh” typically involves the use of a secondary amine for Fmoc removal . An alternative Fmoc-removal solution using 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) has been reported to drastically reduce diketopiperazine (DKP) formation, a common side reaction in solid-phase peptide synthesis .

科学的研究の応用

ハイドロゲルの形成

Fmoc-2,3-デヒドロフェニルアラニンは、ペプチド系ハイドロゲル (PHGs) の形成に使用できます。 PHGs は、生物学的、生物医学的、およびバイオテクノロジー的用途に適した生体適合性材料です . これらは、非ニュートン流体の挙動と自己支持特性を備えた、水で膨潤したネットワーク (最大 99% の水) によって形成されます .

薬物送達システム

Fmoc-2,3-デヒドロフェニルアラニンで形成されたものを含む PHGs は、薬物の送達のためのツールの最適化など、多くの用途で提案されています . これらは、治療薬の制御された放出を提供し、治療の効率を向上させることができます .

イメージングのための診断ツール

PHGs は、イメージングのための診断ツールとしても使用できます . ハイドロゲルは、造影剤やその他のイメージング化合物をロードすることができ、非侵襲的な診断のためのプラットフォームを提供します .

組織工学

Fmoc-2,3-デヒドロフェニルアラニンベースのハイドロゲルは、組織工学で使用できます . たとえば、より剛性のある Fmoc-K3 ハイドロゲル (G’ = 2526 Pa) は、組織工学のための潜在的な材料として機能し、細胞接着、生存、および複製を完全にサポートします .

バイオプリンティングアプリケーション

Fmoc-2,3-デヒドロフェニルアラニンは、バイオプリンティングアプリケーションで使用できます . ハイドロゲルは、バイオプリンティングのための足場として機能し、細胞成長のための 3 次元構造を提供します .

膜とコーティングの調合

PHGs は、膜とコーティングの調合のために提案されています . これらは、医療機器の保護コーティングやろ過膜など、さまざまな用途で使用できます .

将来の方向性

The future directions for “Fmoc-2,3-dehydrophe-oh” could involve further optimization of the Fmoc-removal strategy to suppress the formation of diketopiperazines in solid-phase peptide synthesis . Additionally, Fmoc-protected aliphatic single amino acids are being explored as novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach .

作用機序

Target of Action

The primary target of Fmoc-2,3-dehydrophe-oh is the amine group of amino acids. It acts as a protecting group for amines in organic synthesis . The fluorenylmethoxycarbonyl protecting group (Fmoc) can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Mode of Action

Fmoc-2,3-dehydrophe-oh interacts with its targets by forming a carbamate linkage with the amine group of amino acids, thereby protecting the amine from unwanted reactions during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-2,3-dehydrophe-oh is peptide synthesis, specifically solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .

Result of Action

The primary result of Fmoc-2,3-dehydrophe-oh’s action is the successful synthesis of peptides with the desired sequence and structure. By protecting the amine group during synthesis, it prevents unwanted side reactions, ensuring the correct sequence of amino acids in the final peptide .

Action Environment

The action of Fmoc-2,3-dehydrophe-oh is influenced by the pH of the environment. As a base-labile protecting group, it is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the reaction environment is a critical factor in the efficacy and stability of Fmoc-2,3-dehydrophe-oh during peptide synthesis .

生化学分析

Biochemical Properties

Fmoc-2,3-dehydrophe-oh plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group is introduced to the amino terminus of peptides through reactions with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). These reactions are facilitated by the presence of bases such as piperidine, which remove the Fmoc group, allowing for the continuation of peptide synthesis .

Cellular Effects

Fmoc-2,3-dehydrophe-oh influences various cellular processes, particularly in the context of peptide synthesis. It affects cell signaling pathways and gene expression by facilitating the production of specific peptides that can act as signaling molecules or regulatory proteins. The compound’s role in peptide synthesis can impact cellular metabolism by providing essential peptides required for various metabolic processes .

Molecular Mechanism

The molecular mechanism of Fmoc-2,3-dehydrophe-oh involves its interaction with the amino terminus of peptides. The Fmoc group is attached to the amino group of the peptide, protecting it from unwanted reactions. During peptide synthesis, the Fmoc group is removed by bases such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate. This selective deprotection allows for the stepwise elongation of the peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-2,3-dehydrophe-oh can change over time. The stability of the Fmoc group is influenced by factors such as pH and temperature. The compound is stable under acidic conditions but can be rapidly deprotected under basic conditions. Long-term studies have shown that Fmoc-2,3-dehydrophe-oh maintains its stability and effectiveness in peptide synthesis over extended periods, provided that it is stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of Fmoc-2,3-dehydrophe-oh in animal models vary with different dosages. At low doses, the compound is effective in facilitating peptide synthesis without causing adverse effects. At high doses, there may be toxic or adverse effects, including disruptions in cellular function and metabolism. Studies have shown that the compound’s effectiveness and safety are dose-dependent, with a threshold beyond which adverse effects become significant .

Metabolic Pathways

Fmoc-2,3-dehydrophe-oh is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds. The compound’s role in these pathways is crucial for the production of functional peptides that participate in various metabolic processes. The Fmoc group is removed during the synthesis process, allowing the peptide to undergo further modifications and interactions .

Transport and Distribution

Within cells and tissues, Fmoc-2,3-dehydrophe-oh is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments where peptide synthesis occurs. The compound’s distribution is influenced by factors such as its solubility and affinity for specific transporters .

Subcellular Localization

The subcellular localization of Fmoc-2,3-dehydrophe-oh is primarily within the endoplasmic reticulum and Golgi apparatus, where peptide synthesis takes place. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes and substrates involved in peptide synthesis. Targeting signals and post-translational modifications may direct Fmoc-2,3-dehydrophe-oh to specific compartments, enhancing its effectiveness in peptide synthesis .

特性

IUPAC Name |

(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2,(H,25,28)(H,26,27)/b22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKJHRNYJRVXQS-HYARGMPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1463519.png)

![2-({Benzyl[2-(benzyl{[(1R,2S)-2-carboxycyclohexyl]carbonyl}amino)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1463521.png)

![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1463532.png)

![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide hydrochloride](/img/structure/B1463533.png)